molecular formula C7H5ClFNO B1348546 2-Chloro-4-fluorobenzamide CAS No. 88578-90-9

2-Chloro-4-fluorobenzamide

Cat. No. B1348546
CAS RN: 88578-90-9
M. Wt: 173.57 g/mol
InChI Key: XIQZTMMWBKPFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorobenzamide is a chemical compound with the molecular formula C7H5ClFNO . It has a molecular weight of 173.57 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves several steps. One strategy involves starting from the bromobenzoic acid derivative and the sulfonamide. The coupling to the pyrimidine moiety is performed via a nucleophilic substitution of 2-chloro-4-methylpyrimidine facilitated by lithiation of the 4-methyl using LiHMDS .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H, (H2,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 152°C and a boiling point of 147-149°C . It is typically stored at ambient temperature .

Scientific Research Applications

1. Organic Synthesis2-Chloro-4-fluorobenzamide serves as a valuable building block in organic synthesis. Chemists utilize it to construct more complex molecules through various chemical reactions. Its substituent groups, chlorine, and fluorine, make it a versatile starting material for the creation of novel compounds, including pharmaceutical intermediates and agrochemicals (Reference: Chemistry World).

Safety and Hazards

The safety information for 2-Chloro-4-fluorobenzamide includes several hazard statements: H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQZTMMWBKPFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335105
Record name 2-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88578-90-9
Record name 2-Chloro-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88578-90-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.